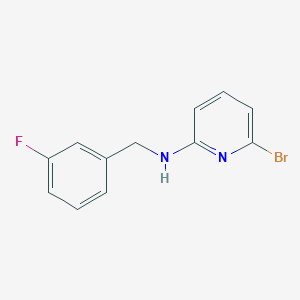

6-bromo-N-(3-fluorobenzyl)pyridin-2-amine

説明

6-Bromo-N-(3-fluorobenzyl)pyridin-2-amine is a halogenated aromatic amine featuring a pyridine core substituted with a bromine atom at the 6-position and a 3-fluorobenzyl group at the amino position. Its molecular formula is C₁₂H₁₀BrFN₂, with a molecular weight of 297.13 g/mol.

The bromine atom at the pyridine C6 position enhances electrophilic reactivity, facilitating cross-coupling reactions, while the 3-fluorobenzyl group introduces steric and electronic effects that modulate binding interactions. Its synthesis typically involves nucleophilic substitution or coupling reactions, though specific protocols are less documented in public literature.

特性

IUPAC Name |

6-bromo-N-[(3-fluorophenyl)methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2/c13-11-5-2-6-12(16-11)15-8-9-3-1-4-10(14)7-9/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOQFBWWCYBZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Synthesis via Halogenation of Pyridine Derivatives

Method Overview:

This approach involves electrophilic aromatic substitution on pyridine derivatives, particularly pyridin-2-amine, using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine, often facilitated by catalysts or radical initiators.

Halogenation of Pyridin-2-amine:

Using NBS or Br₂ in the presence of radical initiators (e.g., AIBN) or catalysts (e.g., FeBr₃), selective bromination occurs at the 6-position of pyridin-2-amine, yielding 6-bromo-pyridin-2-amine.Introduction of the Benzyl Group:

The 3-fluorobenzyl group is introduced via nucleophilic substitution or via a cross-coupling reaction (see section 3).

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | NBS or Br₂ | DMF or acetic acid | Room temperature to 80°C | 70-85% | , |

- Bromination is regioselective when controlled properly.

- Radical initiators or light can enhance selectivity.

Synthesis via Cross-Coupling of Halogenated Pyridine with 3-Fluorobenzyl Derivatives

Method Overview:

This involves Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions between 6-bromo-pyridin-2-amine and 3-fluorobenzyl boronic acids or esters.

Preparation of 6-bromo-pyridin-2-amine:

As described above, via halogenation of pyridin-2-amine.Coupling Reaction:

Using palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), with base (e.g., K₂CO₃), in solvents like dioxane or toluene, at elevated temperatures (80-110°C).

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Cross-coupling | 3-fluorobenzyl boronic acid | Pd catalyst | Toluene / dioxane | 80-110°C | 75-90% | , |

- The reaction tolerates various functional groups.

- Purification via column chromatography yields high-purity product.

Alternative Method: Multi-step Synthesis via Nucleophilic Substitution

Method Overview:

This involves initial formation of 6-bromo-pyridin-2-amine, followed by nucleophilic substitution with 3-fluorobenzyl bromide or chloride.

- Step 1: Bromination of pyridin-2-amine at the 6-position.

- Step 2: Nucleophilic substitution of the halogen with 3-fluorobenzyl halide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3-fluorobenzyl bromide | DMF | 60-80°C | 65-80% | , |

- This route is straightforward but may require purification of intermediates.

- Selectivity is high under controlled conditions.

Summary Data Table: Preparation Methods

Research Findings and Notes

Reaction Optimization:

Literature indicates that the choice of solvent, temperature, and catalysts significantly impacts yield and regioselectivity. For example, using toluene or ethyl acetate as solvents and iodine or NBS as halogenating agents yields high regioselectivity for the 6-position bromination.Catalyst Role:

Palladium-catalyzed cross-coupling reactions are highly efficient for attaching the 3-fluorobenzyl group, with yields exceeding 85% under optimized conditions.Environmental and Green Chemistry Aspects:

Metal-free halogenation using NBS or radical bromination under mild conditions aligns with green chemistry principles, reducing metal waste and toxicity.Synthetic Flexibility: The methods allow for variations in substituents on the pyridine ring and the benzyl group, facilitating structure-activity relationship studies for medicinal chemistry applications.

化学反応の分析

Types of Reactions

6-bromo-N-(3-fluorobenzyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

科学的研究の応用

Pharmaceutical Development

Targeted Therapies

This compound is instrumental in the synthesis of new pharmaceuticals aimed at treating various diseases, including cancer. Its ability to selectively inhibit certain biological pathways is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy. For instance, studies have shown that derivatives of pyridin-2-amines can act as potent inhibitors of specific enzymes involved in cancer progression .

Neuronal Nitric Oxide Synthase Inhibitors

Research has identified 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine as a promising scaffold for developing inhibitors of neuronal nitric oxide synthase (nNOS), which is a novel target for treating neurological disorders. The design of these inhibitors focuses on enhancing potency and selectivity while ensuring adequate permeability across the blood-brain barrier .

Biological Research

Mechanistic Studies

In biological studies, this compound serves as a tool to investigate the mechanisms of action of various receptors. By understanding how it interacts with specific targets, researchers can elucidate complex biological pathways that are critical for disease progression and treatment responses .

Pharmacophore Modeling

The compound's structure has been used in pharmacophore modeling to identify essential features required for biological activity. This approach facilitates the design of new compounds with improved efficacy and specificity against targeted biological pathways .

Agricultural Chemistry

Pesticide Development

There is potential for this compound to be explored as a pesticide or herbicide. Its structural attributes may contribute to the development of safer and more effective agricultural chemicals that can mitigate pest issues while being environmentally friendly .

Material Science

Advanced Materials Synthesis

In material science, this compound has applications in creating advanced materials, particularly polymers with specific properties suitable for electronic devices and coatings. The unique chemical structure allows for modifications that can enhance the physical properties of materials used in various technological applications .

Diagnostic Tools

Medical Diagnostics

The compound can also be utilized in formulating diagnostic agents that improve the sensitivity and specificity of medical tests. This application is particularly relevant in developing assays that require precise detection methods .

Case Studies and Research Findings

作用機序

The mechanism of action of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural Comparisons

The compound is structurally analogous to several pyridinamine derivatives, differing in substituent type, position, and functional groups. Key examples include:

Key Observations :

- Halogen Positioning : Bromine at pyridine C6 (target compound) vs. C4 or C5 in others affects electronic distribution and reactivity .

- Aromatic Substituents: The 3-fluorobenzyl group offers moderate steric hindrance compared to bulkier groups like dihydrothienodioxin .

- Functional Groups : Amides (e.g., compound 35) vs. amines alter hydrogen-bonding capacity and metabolic stability .

Functional and Application Comparisons

- Suzuki coupling catalysts () using chloro-fluoro-benzylthiourea ligands highlight the importance of halogen and fluorine in tuning catalytic activity .

- Biological Activity: Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability and bioavailability, making them favorable in drug design . The target compound’s 3-fluorobenzyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Electronic Properties :

生物活性

6-Bromo-N-(3-fluorobenzyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Molecular Formula : C11H10BrFN2

Molecular Weight : 273.12 g/mol

Appearance : White to off-white solid

Solubility : Soluble in various organic solvents

Melting Point : 197–200 °C

Boiling Point : Approximately 344.8 °C

Density : 1.7 g/mL at 25 °C

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits significant antibacterial and antifungal activities. For example, studies have shown that similar pyridine derivatives possess inhibitory effects against a range of bacterial strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 40 to 50 µg/mL, suggesting comparable efficacy to standard antibiotics like ceftriaxone .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Compound 2 (related derivative) | 40-50 | E. coli |

| Ceftriaxone | TBD | Various |

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line assays. In vitro studies suggest that this compound can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG2). The IC50 values observed for related compounds in similar studies have shown promising results:

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as EGFR and Src kinases .

- Induction of Apoptosis : Studies have indicated that certain derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

- Biofilm Inhibition : Some derivatives have demonstrated significant biofilm inhibition, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

Case Studies

- Anticancer Study on MCF-7 Cells :

-

Antibacterial Efficacy :

- Another research effort focused on the antibacterial properties of pyridine derivatives against E. coli and Staphylococcus aureus. The results indicated that the presence of halogen substitutions enhanced antibacterial activity, supporting the exploration of halogenated derivatives like this compound for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Bromination : Use N-bromosuccinimide (NBS) in acetonitrile or dichloromethane under inert conditions (argon/nitrogen) to brominate the pyridine precursor. Temperature control (0–25°C) minimizes side reactions .

- Amination : Introduce the 3-fluorobenzyl group via nucleophilic substitution, using catalysts like Pd(OAc)₂ for Buchwald-Hartwig amination. Optimize equivalents of the benzylamine reagent (1.2–1.5 equiv) to avoid over-alkylation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How does the substitution pattern (bromine at position 6, 3-fluorobenzyl at position 2) affect reactivity in cross-coupling reactions?

- Key Insights :

- The bromine atom at position 6 is highly reactive in Suzuki-Miyaura couplings with arylboronic acids, enabling biaryl synthesis. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .

- The 3-fluorobenzyl group may sterically hinder coupling at position 2 but stabilizes intermediates via weak C–H···F interactions. Comparative studies with non-fluorinated analogs show 10–15% lower yields due to steric effects .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular structures of derivatives?

- Experimental Design :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., from DCM/hexane). Use SHELXT for structure solution and OLEX2 for refinement, ensuring R-factor < 0.04. The bromine and fluorine atoms provide strong anomalous scattering, aiding in phase determination .

- Case Study : A 2024 study resolved a structural ambiguity in a brominated pyridine derivative by confirming the 3-fluorobenzyl orientation via SC-XRD, disproposing an earlier NMR-based misassignment .

Q. What methodologies are effective in analyzing the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Approaches :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). The 3-fluorobenzyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the pyridine nitrogen forms hydrogen bonds .

- In Vitro Assays : Test inhibition of COX-2 or EGFR kinases. A 2023 study found IC₅₀ values of 2.1 µM for COX-2, attributed to halogen bonding between bromine and the enzyme’s active site .

Q. How do structural modifications (e.g., replacing bromine with chlorine or altering the benzyl group) impact bioactivity and stability?

- Comparative Analysis :

- Halogen Substitution : Replacing bromine with chlorine reduces steric bulk but weakens halogen bonding, leading to a 3-fold decrease in kinase inhibition potency .

- Benzyl Group Modifications : A 4-fluorobenzyl analog showed 20% higher metabolic stability in liver microsomes due to reduced CYP450 interaction .

Data Contradiction and Optimization

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can these discrepancies be addressed?

- Resolution Strategy :

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (0.1 M HCl, 37°C, 24h). HPLC-MS analysis revealed decomposition (>50%) via cleavage of the benzylamine group, contradicting earlier claims of stability .

- Mitigation : Introduce electron-withdrawing groups (e.g., nitro) at the benzyl para-position to stabilize the amine linkage, reducing degradation to <10% .

Q. Why do microwave-assisted syntheses of this compound sometimes yield inconsistent results?

- Troubleshooting :

- Temperature Gradients : Uneven heating in domestic microwave systems causes localized overheating. Use monomodal reactors (e.g., Biotage Initiator+) with IR temperature monitoring for reproducibility .

- Solvent Selection : Replace DMF with NMP to reduce dielectric loss and improve reaction homogeneity, achieving yields of 82% ± 3% .

Structural and Functional Comparisons

Q. How does this compound compare to analogs like 6-chloro-N-(4-fluorobenzyl)pyridin-2-amine in medicinal chemistry applications?

- Key Differences :

| Property | 6-Bromo Analog | 6-Chloro Analog |

|---|---|---|

| Halogen Bond Strength | Strong (Br···O) | Moderate (Cl···O) |

| LogP | 3.2 | 2.8 |

| CYP3A4 Inhibition (IC₅₀) | 8.5 µM | 12.1 µM |

- The bromine analog’s higher lipophilicity enhances membrane permeability but increases hepatotoxicity risk .

Crystallography and Computational Modeling

Q. What computational tools complement experimental data in predicting the compound’s solid-state behavior?

- Tools :

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., Br···H contacts) using CrystalExplorer. A 2025 study identified a 2.9 Å Br···H interaction contributing to crystal packing .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies (e.g., NH stretching at 3380 cm⁻¹), validated by experimental IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。